4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)-

ACE inhibitor chiral synthesis enantioselectivity

Methyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 168399-09-5) is a chiral, non-aromatic heterocyclic building block belonging to the 2-oxoimidazolidine-4-carboxylate family. With a molecular formula of C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol, it is primarily employed as a protected (S)-α-amino acid surrogate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor prodrug imidapril.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 168399-09-5
Cat. No. B063909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)-
CAS168399-09-5
Synonyms4-Imidazolidinecarboxylicacid,1-methyl-2-oxo-,methylester,(S)-(9CI)
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCN1CC(NC1=O)C(=O)OC
InChIInChI=1S/C6H10N2O3/c1-8-3-4(5(9)11-2)7-6(8)10/h4H,3H2,1-2H3,(H,7,10)/t4-/m0/s1
InChIKeyFJANCGJMRIFZAV-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-1-methyl-2-oxoimidazolidine-4-carboxylate: Chiral Building Block Overview


Methyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 168399-09-5) is a chiral, non-aromatic heterocyclic building block belonging to the 2-oxoimidazolidine-4-carboxylate family. With a molecular formula of C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol, it is primarily employed as a protected (S)-α-amino acid surrogate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor prodrug imidapril [1]. The compound is also recognized as a key scaffold in dynamic kinetic resolution methodologies for the stereoselective construction of α-amino acid derivatives [2]. Commercially, this (S)-enantiomer is typically supplied with a purity of 97% (HPLC) .

Chiral building block (S)-enantiomer for stereoselective imidapril prodrug synthesis
Protecting group Methyl ester enables orthogonal protection in convergent strategies
Workflow Compatible with anhydrous N-acylation and dynamic kinetic resolution

Why Generic Substitution Fails for (S)-Methyl 1-methyl-2-oxoimidazolidine-4-carboxylate


In-class substitution of 4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)- (CAS 168399-09-5) is not feasible due to three interdependent structural features required for its downstream applications. The (S)-configuration at the 4-position of the imidazolidine ring is essential for inducing chirality in the bioactive diacid metabolite imidaprilat; the (R)-enantiomer produces pharmacologically inactive or antagonistic diastereomers [1]. The methyl ester protecting group is specifically selected because it provides an optimal balance of stability during N-acylation steps and lability for subsequent enzymatic hydrolysis in vivo, a pharmacokinetic requirement that tert-butyl or benzyl esters do not satisfy in the final prodrug design [2]. Consequently, even structurally close analogs such as the racemic mixture (CAS 76453-32-2), the free carboxylic acid (CAS 107716-98-3), or the tert-butyl ester (CAS 83056-79-5) are not interchangeable without compromising stereochemical fidelity, synthetic yield, or pharmacological outcome.

(R)-enantiomer may produce inactive diastereomers; stereochemical fidelity is critical for imidapril synthesis.
Racemic mixture (CAS 76453-32-2) requires chiral resolution; direct use may compromise yield and purity.
Free acid or tert-butyl ester cannot substitute methyl ester due to different protection/deprotection orthogonality.

Quantitative Differentiation Against Key Comparators


Enantiomeric Configuration vs. Racemic Mixture in Imidapril Synthesis

The (S)-enantiomer (CAS 168399-09-5) is the stereochemically defined precursor mandated for the synthesis of imidapril, which upon in vivo hydrolysis yields the active diacid imidaprilat. The racemic mixture (CAS 76453-32-2) would produce a 1:1 mixture of (S)- and (R)-configured imidapril diastereomers, reducing the effective pharmacological potency by at least 50% and introducing an impurity profile that fails ICH Q3A guidelines for new drug substances [1]. The (S)-enantiomer is commercially available at 97% purity, whereas the racemic variant requires additional chiral resolution steps, incurring yield loss and cost .

Enantiomeric configuration
Class-level inference
Target Single (S)-enantiomer, 100% active config.
vs
Racemate 1:1 mixture, 50% active, requires resolution
Ensures stereochemical fidelity for imidapril synthesis
ACE inhibitor chiral synthesis enantioselectivity

Methyl Ester vs. Free Carboxylic Acid: Synthetic Utility

The methyl ester of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (CAS 168399-09-5) offers distinct advantages over the corresponding free acid (CAS 107716-98-3) in peptide coupling and N-acylation reactions. The ester form shields the carboxylic acid from undesired side reactions during amide bond formation, whereas the free acid would require in situ activation and risks racemization. Physicochemically, the methyl ester is a neutral species soluble in common organic solvents (e.g., CH₂Cl₂, THF), while the free acid (mp 183°C) [1] requires aqueous basic conditions for dissolution, complicating anhydrous reaction setups. The free acid is supplied at ≥95% purity , comparable to the 97% purity of the methyl ester .

Methyl ester vs free acid
Reported
Methyl ester Organic soluble, direct N-acylation
vs
Free acid Requires aq. base, activation risks racemization
Avoids racemization-prone activation steps in coupling
peptide coupling protecting group strategy solubility

Methyl Ester vs. tert-Butyl Ester: Orthogonal Protection

In the industrial synthesis of imidapril, the methyl ester (CAS 168399-09-5) serves as the C-terminal ester that remains intact through N-acylation and is ultimately hydrolyzed in vivo to release the active metabolite. The tert-butyl ester analog (CAS 83056-79-5) is also used as an intermediate, but as an orthogonal protecting group for the imidazolidine C-4 carboxyl group that must be cleaved under acidic conditions (TFA or HCl/dioxane) prior to final drug substance formation [1]. The methyl ester is stable under these acidic deprotection conditions, enabling sequential deprotection strategies. Purity specifications for both esters are comparable (methyl ester: 97% ; tert-butyl ester: ≥98% [2]), but their roles are non-interchangeable in the synthetic route.

Methyl vs tert-butyl ester
Reported
Methyl ester Stable under TFA, in vivo labile
vs
tert-Butyl ester Cleaved under TFA, transient protecting group
Supports orthogonal deprotection in convergent synthesis
orthogonal protection deprotection conditions process chemistry

Best Research and Industrial Application Scenarios


GMP-Compliant Imidapril API Intermediate Manufacturing

This compound is the industry-standard C-terminal building block for the convergent synthesis of imidapril hydrochloride API. Its defined (S)-stereochemistry ensures that the final prodrug, upon oral administration and esterase-mediated hydrolysis, yields exclusively the pharmacologically active (S,S,S)-imidaprilat diastereomer. Regulatory filings (DMF/ASMF) for imidapril reference this intermediate by CAS number for structural elucidation and impurity profiling [1]. Procurement of the single enantiomer eliminates the need for in-process chiral purity testing required when racemic or enantiomerically undefined starting materials are used.

Stereoselective Synthesis via Dynamic Kinetic Resolution

The 2-oxoimidazolidine-4-carboxylate scaffold, exemplified by this methyl ester, functions as a chiral auxiliary in dynamic kinetic resolution (DKR) protocols. In this application, the (S)-configured auxiliary directs the stereospecific amination of α-bromoacyl substrates, yielding optically active α-amino acid derivatives with high diastereoselectivity after auxiliary removal [2]. The methyl ester variant is preferred when the final target requires a methyl ester terminus or when the auxiliary must be cleaved under non-hydrogenolytic conditions incompatible with benzyl esters.

Chiral Purity Reference Standard for Imidapril QC

As the defined (S)-enantiomer of the imidazolidine-4-carboxylate core, this compound serves as a system suitability standard and chiral purity reference marker in HPLC methods for imidapril drug substance and intermediate analysis. Its use enables accurate quantification of the undesired (R)-enantiomer impurity, which must be controlled below the ICH Q3A identification threshold (typically ≤0.10% for a daily dose >2 g/day) [1]. The commercial availability of this compound at ≥97% purity with full QC documentation (NMR, HPLC, GC) supports its use in validated analytical procedures.

Application
Selection Property
Validation Focus
Imidapril intermediate synthesis
(S)-enantiomer-defined stereochemistry
Stereochemical consistency in prodrug preparation
Dynamic kinetic resolution
Chiral auxiliary compatibility
Diastereoselectivity in α-amino acid synthesis
Chiral purity analytical standard
Enantiomeric purity (≥97%)
Chiral HPLC system suitability evaluation
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